![molecular formula C10H11N3OS2 B13382225 5,5-dimethyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13382225.png)
5,5-dimethyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarbaldehyde (5,5-dimethyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a complex organic compound that features a thiophene ring and a thiazolidine ring. This compound is of significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
The synthesis of 2-thiophenecarbaldehyde (5,5-dimethyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone typically involves the reaction of 2-thiophenecarbaldehyde with 5,5-dimethyl-4-oxo-1,3-thiazolidin-2-ylidene hydrazine. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
2-Thiophenecarbaldehyde (5,5-dimethyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
2-Thiophenecarbaldehyde (5,5-dimethyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-thiophenecarbaldehyde (5,5-dimethyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-Thiophenecarbaldehyde (5,5-dimethyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can be compared with other similar compounds such as:
2-Thiophenecarboxaldehyde: This compound has a similar thiophene ring but lacks the thiazolidine moiety.
Thiazolidin-4-one derivatives: These compounds share the thiazolidine ring but differ in the substituents attached to the ring.
Hydrazones: These compounds have a similar hydrazone functional group but differ in the attached aromatic or heterocyclic rings.
The uniqueness of 2-thiophenecarbaldehyde (5,5-dimethyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone lies in its combined structural features, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C10H11N3OS2 |
|---|---|
Molecular Weight |
253.3 g/mol |
IUPAC Name |
(2E)-5,5-dimethyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H11N3OS2/c1-10(2)8(14)12-9(16-10)13-11-6-7-4-3-5-15-7/h3-6H,1-2H3,(H,12,13,14)/b11-6+ |
InChI Key |
NCXIUWJGKZAPBV-IZZDOVSWSA-N |
Isomeric SMILES |
CC1(C(=O)N/C(=N\N=C\C2=CC=CS2)/S1)C |
Canonical SMILES |
CC1(C(=O)NC(=NN=CC2=CC=CS2)S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride](/img/structure/B13382148.png)
![2-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-nitrobenzenesulfonate](/img/structure/B13382150.png)
![2-[(2,5-diamino-5-oxopentanoyl)amino]pentanedioic acid](/img/structure/B13382157.png)
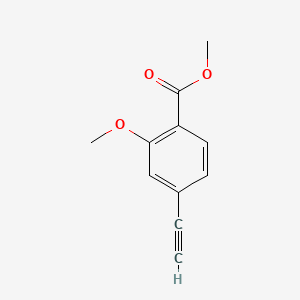
![(12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl) acetate](/img/structure/B13382161.png)
![Tert-butyl 10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate](/img/structure/B13382166.png)
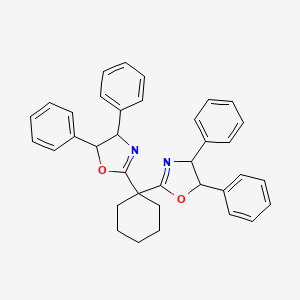
![(7-Acetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-10-yl) acetate](/img/structure/B13382169.png)
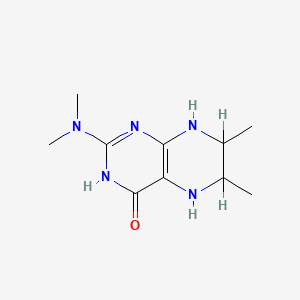
![tert-butyl N-[(E)-1-aminopropylideneamino]carbamate](/img/structure/B13382182.png)
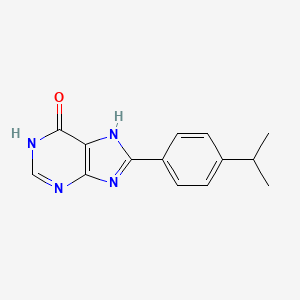
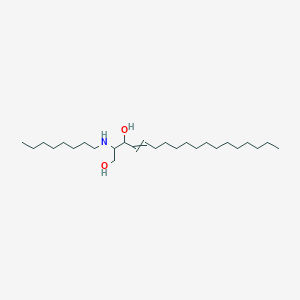
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B13382193.png)
![4'-(heptyloxy)-N'-hydroxy[1,1'-biphenyl]-4-carboximidamide](/img/structure/B13382218.png)
